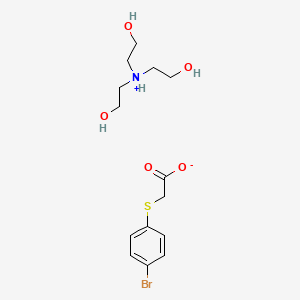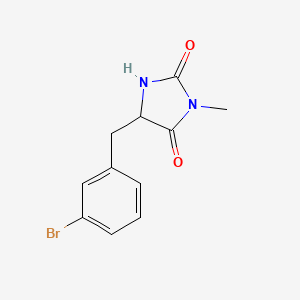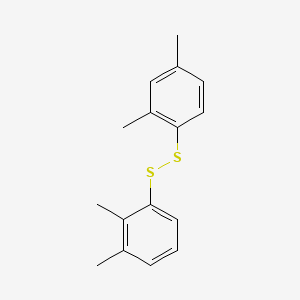
Disulfide, 2,3-dimethylphenyl 2,4-dimethylphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Xylyl 2,4-xylyl disulfide: is an organic compound with the molecular formula C16H18S2 . It is a disulfide, meaning it contains a sulfur-sulfur bond, and is derived from two xylyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-xylyl 2,4-xylyl disulfide can be achieved through several methods. One common method involves the reaction of organic halides with sodium thiosulfate pentahydrate in dimethyl sulfoxide (DMSO) at temperatures ranging from 60 to 70°C . Another method includes the use of thiourea and elemental sulfur in the presence of sodium carbonate in wet polyethylene glycol (PEG 200) at 40°C .
Industrial Production Methods: Industrial production of disulfides often involves the oxidation of thiols. Thiols are typically prepared from their corresponding alkyl halides. The oxidation process can be carried out using various oxidizing agents, such as manganese dioxide or barium manganate .
Chemical Reactions Analysis
Types of Reactions: 2,3-Xylyl 2,4-xylyl disulfide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced back to the corresponding thiols.
Substitution: The disulfide bond can be cleaved and substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiolates or amines can be used to cleave the disulfide bond.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted disulfides or thiols.
Scientific Research Applications
2,3-Xylyl 2,4-xylyl disulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other sulfur-containing compounds.
Biology: The compound can be used to study redox reactions and disulfide exchange reactions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2,3-xylyl 2,4-xylyl disulfide involves the cleavage of the disulfide bond, which can interact with various molecular targets. In biological systems, disulfide bonds play a crucial role in protein folding and stability. The compound can undergo redox reactions, influencing the redox state of proteins and other biomolecules .
Comparison with Similar Compounds
- 2,2’-Dithiodipyridine
- Dibenzyl disulfide
- Di-tert-butyl disulfide
Comparison: 2,3-Xylyl 2,4-xylyl disulfide is unique due to its specific xylyl groups, which provide distinct steric and electronic properties compared to other disulfides. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
65087-14-1 |
|---|---|
Molecular Formula |
C16H18S2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-[(2,3-dimethylphenyl)disulfanyl]-2,4-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-8-9-15(13(3)10-11)17-18-16-7-5-6-12(2)14(16)4/h5-10H,1-4H3 |
InChI Key |
NLUOYJAEFWYGLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)SSC2=CC=CC(=C2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


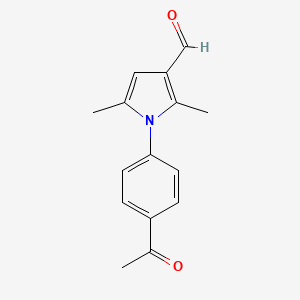
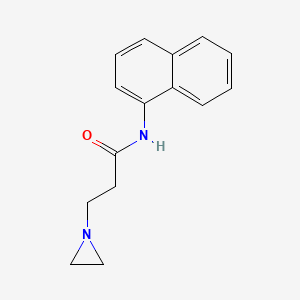
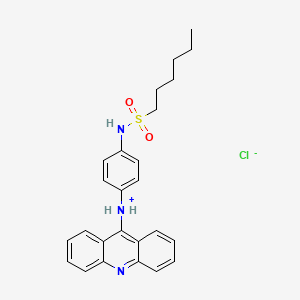
![2,3,6,7,8,9-Hexahydrobenzo[g][1,4]benzodioxine-6-carboxylic acid](/img/structure/B13773338.png)
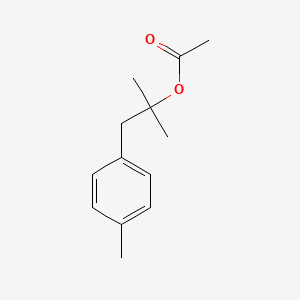
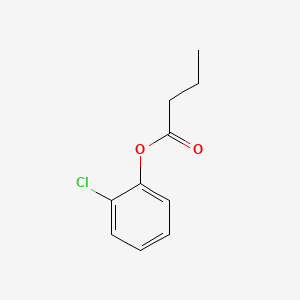
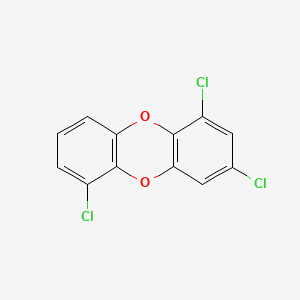
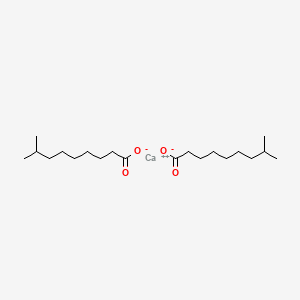
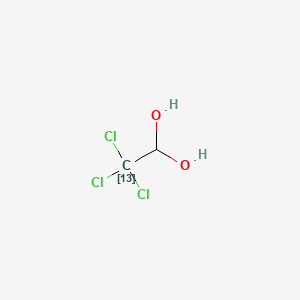
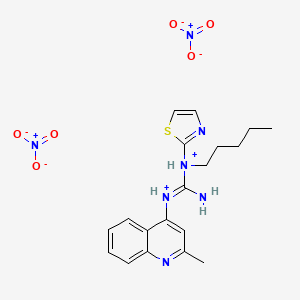
![1H-Pyrrolo[2,3-B]pyridine, 4-(1-piperidinyl)-](/img/structure/B13773358.png)
